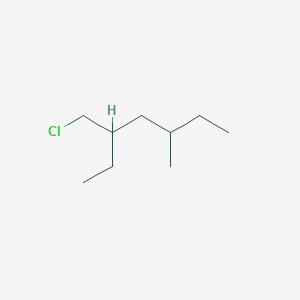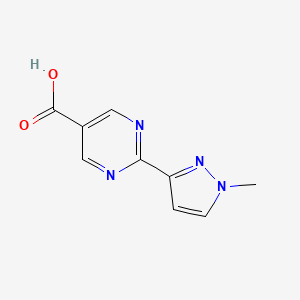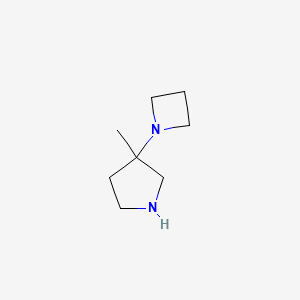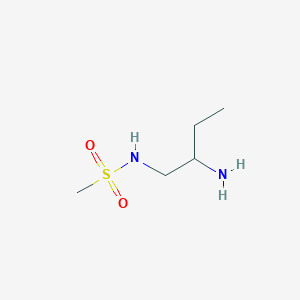
3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid is an organic compound that features a brominated furan ring attached to a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid typically involves the bromination of furan derivatives followed by the introduction of the hydroxypropanoic acid group. One common method involves the bromination of furan-2-carboxylic acid using bromine in the presence of a suitable solvent. The resulting 5-bromofuran-2-carboxylic acid is then subjected to a series of reactions to introduce the hydroxypropanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the brominated furan ring to a more reduced form.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of reduced furan derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The brominated furan ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxypropanoic acid group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromofuran-2-carboxylic acid: A precursor in the synthesis of 3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid.
3-(5-Chlorofuran-2-yl)-2-hydroxypropanoic acid: A similar compound with a chlorine atom instead of bromine.
3-(5-Hydroxyfuran-2-yl)-2-hydroxypropanoic acid: A compound with a hydroxy group on the furan ring.
Uniqueness
This compound is unique due to the presence of the bromine atom on the furan ring, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C7H7BrO4 |
|---|---|
Peso molecular |
235.03 g/mol |
Nombre IUPAC |
3-(5-bromofuran-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H7BrO4/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5,9H,3H2,(H,10,11) |
Clave InChI |
FXRRNJKYQZJPFM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Br)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13198627.png)
![[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13198628.png)
![{3-[(Dimethylamino)methyl]cyclohexyl}methanol](/img/structure/B13198634.png)



![5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13198660.png)


![Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198692.png)




